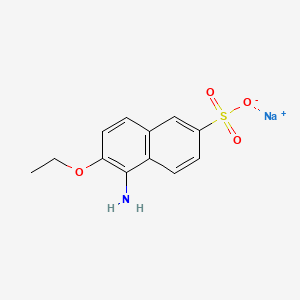

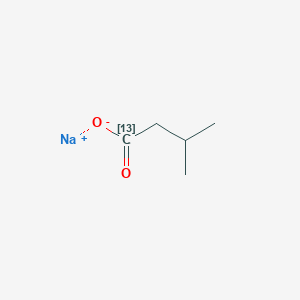

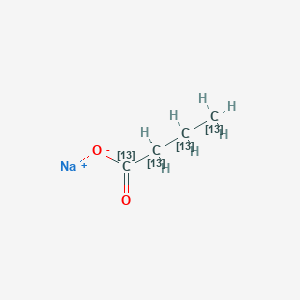

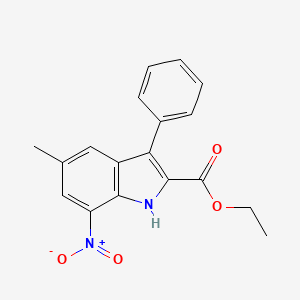

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders . This compound is a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The total synthesis of related compounds often starts with the Japp–Klingemann reaction . For instance, the synthesis of a related compound, ethyl 2-methylindole-3-carboxylate, involves reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . The structure of the specific compound, ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate, is not directly available from the search results.科学的研究の応用

Genotoxicity and Mutation Research

Genotoxicity studies, such as those conducted on ethylating agents like ethyl nitrosoureas, demonstrate the application of certain chemicals in understanding the mutagenic potential and mechanisms in various biological systems. These agents are utilized to study mutations across a range of organisms, providing insights into genetic alterations and their implications for cancer research (Shibuya & Morimoto, 1993).

Carcinogen Metabolism and Biomarkers

The metabolism of carcinogens, such as tobacco-specific nitrosamines, highlights the application of chemical compounds in identifying biomarkers for cancer research. Studies on human urinary carcinogen metabolites offer crucial data on exposure levels and metabolic pathways, serving as a foundation for risk assessment and prevention strategies (Hecht, 2002).

Catalytic Reduction in Organic Synthesis

Research on the catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using carbon monoxide explores the synthetic applications of chemical reactions in creating valuable industrial and pharmaceutical intermediates (Tafesh & Weiguny, 1996).

Indole Synthesis and Medicinal Chemistry

The synthesis of indoles, including methods for preparing indole alkaloids, has vast implications in medicinal chemistry, offering routes for developing pharmaceuticals and understanding biochemical pathways (Taber & Tirunahari, 2011).

Ethylene and Plant Growth Regulation

Studies on ethylene perception inhibitors like 1-methylcyclopropene (1-MCP) illuminate the role of chemical compounds in modulating plant growth, ripening, and stress responses, demonstrating their utility in agricultural science and biotechnology (Watkins, 2006).

将来の方向性

Indole derivatives have diverse biological activities and immense potential for therapeutic applications . Therefore, they continue to attract interest among researchers for the synthesis of a variety of indole derivatives . The future directions in this field could involve exploring novel methods of synthesis and investigating their potential applications in treating various disorders .

特性

IUPAC Name |

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-3-24-18(21)17-15(12-7-5-4-6-8-12)13-9-11(2)10-14(20(22)23)16(13)19-17/h4-10,19H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCSDGUFRQGPFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。